(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
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Overview
Description
(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Modifications: Introduction of the methoxymethyl and carboxylic acid groups through specific reagents and conditions.
Purification: Techniques such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Automation: Implementing automated systems for reaction monitoring and control.
Purification and Quality Control: Ensuring high purity and consistency through advanced purification techniques and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Alteration of biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid include other tetracyclic compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tetracyclic structure and the presence of methoxymethyl and carboxylic acid groups. These features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)/t14-,15?,16+,17+,19-,20-,21+/m1/s1 |
InChI Key |
ZJWVIZJOTTXJSA-BNKUXHOHSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(C4)COC)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O |
Origin of Product |
United States |
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